molecular formula C8H10ClNO5 B2682690 2-Amino-2-(3,4,5-trihydroxyphenyl)acetic acid;hydrochloride CAS No. 1260637-23-7

2-Amino-2-(3,4,5-trihydroxyphenyl)acetic acid;hydrochloride

Cat. No. B2682690
CAS RN: 1260637-23-7
M. Wt: 235.62
InChI Key: TXNCPMCVTNRUHL-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-(3,4,5-trihydroxyphenyl)acetic acid;hydrochloride” is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . It’s likely that the “2-Amino” refers to an amino group (-NH2) attached to the carbon atom in the acetic acid portion of the molecule. The “(3,4,5-trihydroxyphenyl)” part suggests a phenyl group with hydroxyl groups (-OH) at the 3, 4, and 5 positions of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a phenyl ring (a cyclic group of 6 carbon atoms) with three hydroxyl groups attached, likely making it a polar molecule due to the presence of these polar -OH groups. Attached to this modified phenyl group would be an acetic acid group with an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. Given the presence of multiple hydroxyl groups and an amino group, this compound is likely to be polar and may have a relatively high boiling point due to the potential for intermolecular hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, particularly if it’s used as a drug or a catalyst. Without this context, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. As a general rule, compounds with amino groups require careful handling due to their potential reactivity. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research into this compound would depend on its potential applications. These could be diverse, given the range of properties imparted by its functional groups. It could be of interest in fields ranging from materials science to pharmaceuticals .

properties

IUPAC Name

2-amino-2-(3,4,5-trihydroxyphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5.ClH/c9-6(8(13)14)3-1-4(10)7(12)5(11)2-3;/h1-2,6,10-12H,9H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNCPMCVTNRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53419088

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